2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,5-dimethoxybenzaldehyde and 2-amino-4-methoxyphenol under specific conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol can be compared with similar compounds such as:
4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol: This compound has a similar structure but with a bromine atom at the 4-position, which can influence its reactivity and applications.
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol: Lacking the methoxy group at the 6-position, this compound exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-7-12(8-14(9-13)20-2)17-10-11-5-4-6-15(21-3)16(11)18/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYDENGMCOYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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